molecular formula C15H14O2 B11881944 2-(Chroman-2-yl)phenol

2-(Chroman-2-yl)phenol

Cat. No.: B11881944
M. Wt: 226.27 g/mol
InChI Key: KROHAAWTBFRVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chroman-2-yl)phenol is a compound that belongs to the class of chromanes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and mild adverse effects. Chromanes, including this compound, have been found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chroman-2-yl)phenol can be achieved through various methods. One common approach involves the use of organocatalytic domino Michael/hemiacetalization reactions. This method uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, followed by PCC oxidation and dehydroxylation . Another method involves the reduction of coumarins and dihydrocoumarins, hydrolysis of 2-alkoxychromanes, and intramolecular cyclization of hydroxycarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media has been shown to be effective in achieving high yields and excellent diastereoselectivities and enantioselectivities .

Mechanism of Action

The mechanism of action of 2-(Chroman-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound exerts its effects through the inhibition of protein kinases, aldose reductase, and HIV-1 reverse transcriptase

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-2-yl)phenol

InChI

InChI=1S/C15H14O2/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-8,15-16H,9-10H2

InChI Key

KROHAAWTBFRVMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=C3O

Origin of Product

United States

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